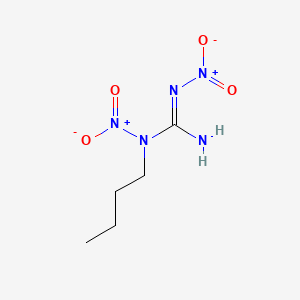
1-Butyl-1,2-dinitroguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of 1,2-dinitroguanidine, which is recognized for its high performance and moderate sensitivity as an explosive . The addition of a butyl group to the 1,2-dinitroguanidine structure enhances its chemical properties, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-1,2-dinitroguanidine can be synthesized through the nitration of 1-butylguanidine using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the starting material to the desired product . The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also includes steps for the safe handling and disposal of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1,2-dinitroguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed:
Oxidation: Nitro derivatives with varying degrees of nitration.
Substitution: Various substituted guanidines with tailored properties for specific applications.
Applications De Recherche Scientifique
1-Butyl-1,2-dinitroguanidine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as an additive in propellant formulations
Mécanisme D'action
The mechanism of action of 1-butyl-1,2-dinitroguanidine involves its interaction with molecular targets through its nitro and butyl groups. The nitro groups can undergo redox reactions, while the butyl group provides hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,2-Dinitroguanidine: Known for its explosive properties and used in propellant formulations.
1-Methyl-1,2-dinitroguanidine: Similar structure but with a methyl group instead of a butyl group.
1-Ethyl-1,2-dinitroguanidine: Contains an ethyl group, offering different chemical properties
Uniqueness: 1-Butyl-1,2-dinitroguanidine stands out due to its enhanced stability and unique reactivity profile compared to its methyl and ethyl counterparts. The butyl group provides additional hydrophobic interactions, making it more suitable for specific applications in chemistry and industry .
Propriétés
Numéro CAS |
64774-04-5 |
|---|---|
Formule moléculaire |
C5H11N5O4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
1-butyl-1,2-dinitroguanidine |
InChI |
InChI=1S/C5H11N5O4/c1-2-3-4-8(10(13)14)5(6)7-9(11)12/h2-4H2,1H3,(H2,6,7) |
Clé InChI |
MFZMLTAYUJRYQY-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN(/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-] |
SMILES canonique |
CCCCN(C(=N[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


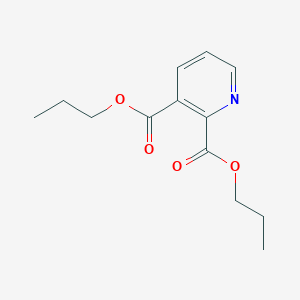
phosphane](/img/structure/B14488952.png)
![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
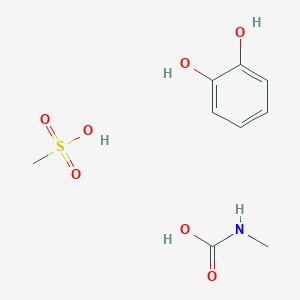

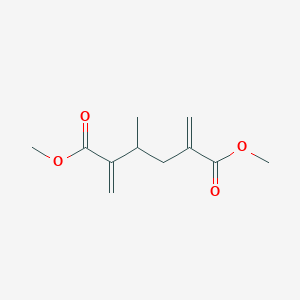
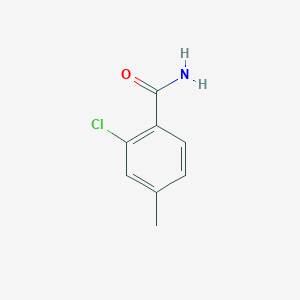
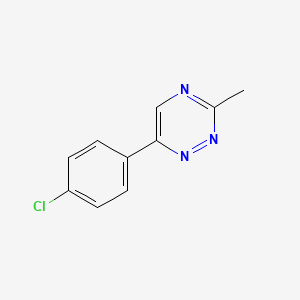

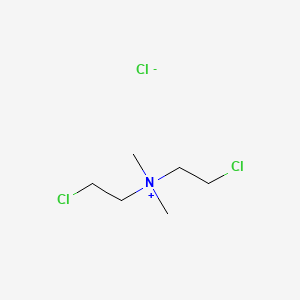
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
